

Protocol for In Vivo Administration of [Leu15]-Gastrin I (human)

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B10821309

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **[Leu15]-Gastrin I (human)**, a stable and biologically active analog of human Gastrin I. This document is intended to guide researchers in designing and executing experiments to study the physiological effects of this peptide, primarily its role in stimulating gastric acid secretion and its trophic effects on the gastrointestinal epithelium.

Introduction

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, thereby ensuring a longer shelf-life and more consistent biological activity in experimental settings. [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling events that lead to physiological responses such as the secretion of gastric acid.^[1] This peptide is a valuable tool for studying gastric physiology, the pathophysiology of diseases involving hypergastrinemia, and for the development of novel therapeutics targeting the gastrin/CCK2 receptor system.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for [Leu15]-Gastrin I and related compounds.

Table 1: Receptor Binding Affinity

Ligand	Receptor	Cell Line	IC50 (nM)	Radioligand	Reference
DGA1 (a [Leu15]gastrin-I analog)	CCK2	HEK293-CCK2i4svR	1.62 ± 0.17	[¹²⁵ I][I-Tyr ¹² ,Leu ¹⁵]gastrin	[2]
DG2 (a [Leu15]gastrin-I analog)	CCK2	HEK293-CCK2i4svR	5.04 ± 0.29	[¹²⁵ I][I-Tyr ¹² ,Leu ¹⁵]gastrin	[2]
Pentagastrin	CCK2	A431-CCK2R	0.76 ± 0.11	[¹²⁵ I][Leu ¹⁵]gastrin-I	[3]
Novel CCK2R Peptide Analog	CCK2	A431-CCK2R	0.69 ± 0.09	[¹²⁵ I][Leu ¹⁵]gastrin-I	[3]

Table 2: Pharmacokinetic Parameters

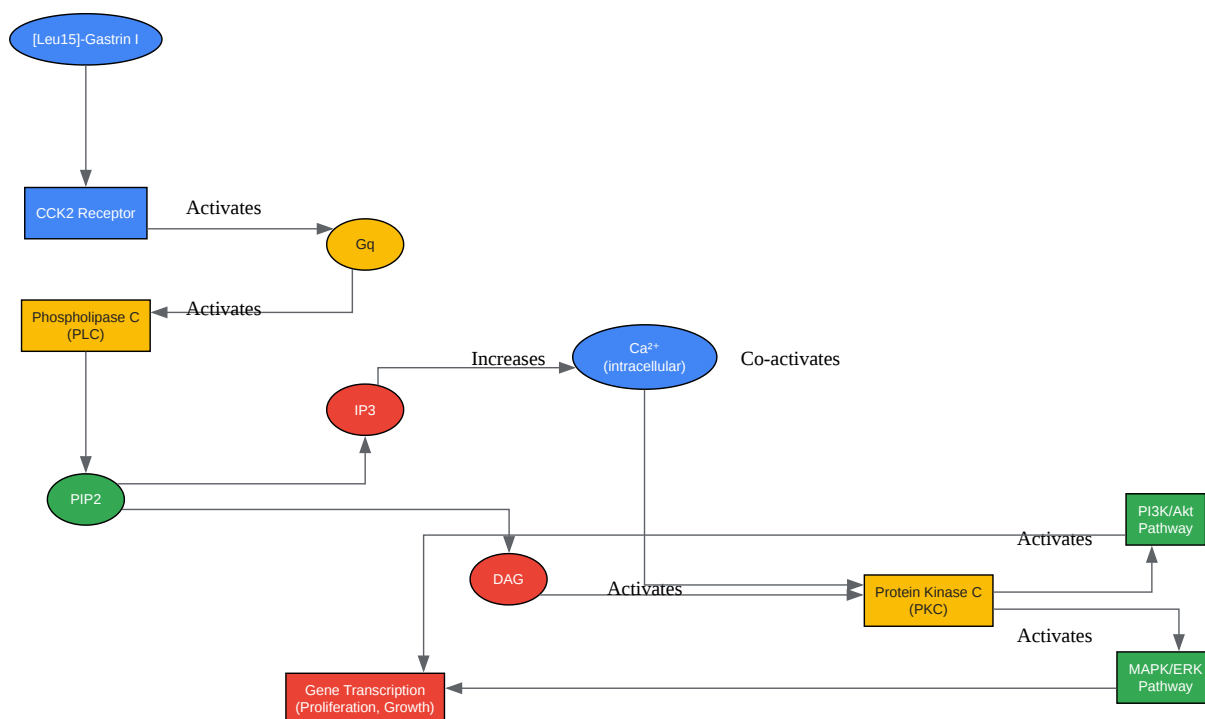
Peptide	Species	Half-life	Reference
Gastrin-17	Human	9.5 - 10.5 min	[4]
Gastrin-17	Dog	3.5 min	[4]
Synthetic human gastrin I	Cat	2.65 min	[5]
Pentagastrin	Cat	1.50 min	[5]
Novel Ghrelin Analogs (s.c.)	Mouse	~2 hours	[6]

Table 3: In Vivo Dosages for Gastrin Analogs

Peptide	Species	Administration Route	Dosage	Study Duration	Observed Effects	Reference
[Leu15]-gastrin-17	Rat	Continuous s.c. infusion	1.2 or 2.4 nmol/kg/h	28 days	Increased stomach weight and ECL cell density	
Pentagastrin	Rat	Intravenous	-	Acute	Stimulation of gastric acid secretion	[7] [8]
Gastrin I	Mouse	-	EC50 = 6.2 pM	In vitro	Stimulation of gastric epithelial cell proliferation	

Signaling Pathway

[Leu15]-Gastrin I binding to the CCK2 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein.[\[9\]](#)[\[10\]](#)[\[11\]](#) This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[\[9\]](#)[\[10\]](#) Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways are activated, leading to changes in gene expression that promote cell growth and proliferation.[\[9\]](#)[\[11\]](#)



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Caption: [Leu15]-Gastrin I signaling pathway via the CCK2 receptor.

Experimental Protocols

Preparation of [Leu15]-Gastrin I for In Vivo Administration

- **Reconstitution:** [Leu15]-Gastrin I is typically supplied as a lyophilized powder. For reconstitution, use a sterile, pyrogen-free vehicle. A common solvent is sterile phosphate-buffered saline (PBS) or 0.9% saline.[\[12\]](#) Some protocols suggest dissolving the peptide in a small amount of 0.1% NaOH or 1% NH₄OH to aid solubility before dilution in the final vehicle.
- **Vehicle Selection:** The choice of vehicle depends on the administration route and desired release profile. For subcutaneous injections, PBS or saline are suitable.[\[12\]](#) For continuous infusion via osmotic minipumps, the peptide should be dissolved in a vehicle compatible with the pump, such as sterile saline.
- **Concentration:** The final concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model.[\[13\]](#)[\[14\]](#)
- **Storage:** Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Before administration, thaw the aliquot and bring it to room temperature.

In Vivo Administration Routes

1. Subcutaneous (s.c.) Injection (Mice)

- **Dosage:** The optimal dose should be determined by a dose-response study. Based on studies with other peptides, a starting range of 1-10 nmol/kg could be considered.
- **Procedure:**
 - Restrain the mouse appropriately.
 - Lift the loose skin over the dorsal midline (scruff) to form a tent.
 - Insert a 25-27 gauge needle into the base of the skin tent.[\[15\]](#)[\[16\]](#)
 - Inject the desired volume (typically up to 5 ml/kg).[\[14\]](#)[\[16\]](#)
 - Withdraw the needle and gently massage the injection site to aid dispersal.

2. Intravenous (i.v.) Injection (Mice)

- Dosage: Intravenous administration results in rapid systemic distribution. Lower doses compared to subcutaneous injection may be effective. A starting point could be 0.1-1 nmol/kg.
- Procedure (Tail Vein Injection):
 - Warm the mouse under a heat lamp to dilate the tail veins.
 - Place the mouse in a restrainer.
 - Clean the tail with 70% ethanol.
 - Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
 - Slowly inject the solution (bolus volume typically < 0.2 ml total for a mouse).[17]
 - Withdraw the needle and apply gentle pressure to the injection site.

3. Continuous Infusion via Osmotic Minipump (Rats)

- Dosage: A study in rats used 1.2 or 2.4 nmol/kg/h of [Leu15]-gastrin-17 for 28 days.
- Procedure:
 - Anesthetize the rat.
 - Fill the osmotic minipump with the sterile [Leu15]-Gastrin I solution according to the manufacturer's instructions.
 - Make a small subcutaneous incision on the back of the rat.
 - Implant the filled minipump subcutaneously.
 - Suture the incision.
 - Provide appropriate post-operative care.

Measurement of Gastric Acid Secretion (Anesthetized Rat Model)

This protocol is adapted from methods for measuring gastric acid secretion in anesthetized rats.^{[5][18]}

- Animal Preparation:
 - Fast the rat overnight with free access to water.
 - Anesthetize the rat (e.g., with urethane).
 - Perform a tracheotomy to ensure a clear airway.
 - Cannulate the esophagus and the pylorus.
- Gastric Perfusion:
 - Perfuse the stomach with warm (37°C) saline or 5% glucose solution through the esophageal cannula at a constant rate.^[7]
 - Collect the perfusate from the pyloric cannula.
- Stimulation of Acid Secretion:
 - After a basal collection period, administer [Leu15]-Gastrin I intravenously at the desired dose(s).
- Quantification of Acid Secretion:
 - Measure the pH of the collected perfusate.
 - Titrate the perfusate back to the initial pH with a standard NaOH solution (e.g., 0.01 N NaOH).
 - Calculate the acid output (e.g., in $\mu\text{mol H}^+/\text{min}$).

Competitive Radioligand Binding Assay

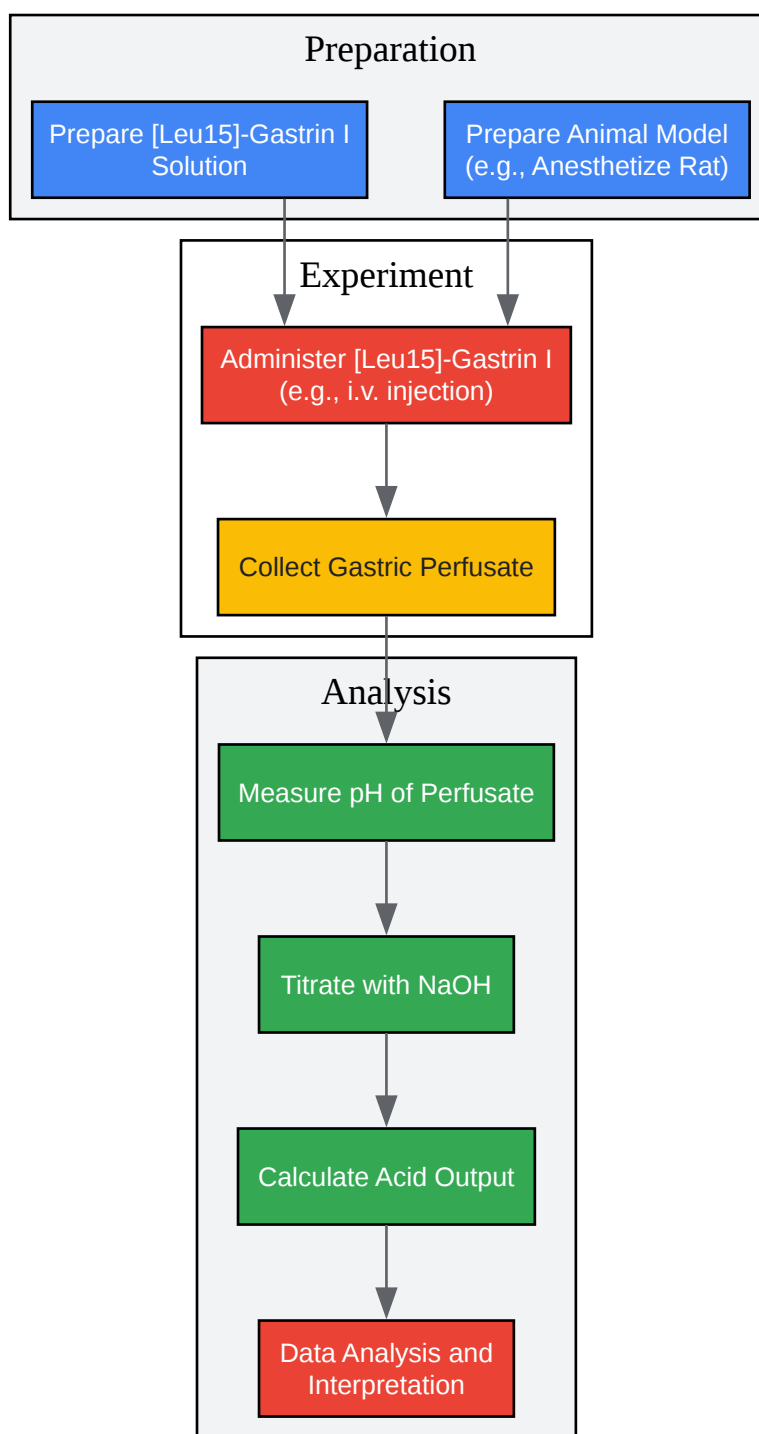
This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for the CCK2 receptor.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Membrane Preparation:
 - Homogenize cells or tissues expressing the CCK2 receptor in a suitable buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer.
- Assay Setup:
 - In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled [Leu15]-Gastrin I (e.g., [¹²⁵I]-[Tyr¹²]-, [Leu¹⁵]-Gastrin I), and varying concentrations of the unlabeled test compound.
 - Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., unlabeled [Leu15]-Gastrin I).
- Incubation:
 - Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[\[19\]](#)
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[\[19\]](#)
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the competitor.
- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effect of [Leu15]-Gastrin I on gastric acid secretion.



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Caption: Workflow for in vivo gastric acid secretion study.

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